molecular formula C13H11F3N2OS2 B2511839 Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether CAS No. 338955-60-5

Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether

Katalognummer: B2511839
CAS-Nummer: 338955-60-5
Molekulargewicht: 332.36
InChI-Schlüssel: YDQDEGDEQWZFTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is a synthetically designed pyrimidine-based compound that serves as a valuable chemical tool in biomedical research, primarily in the development and characterization of kinase inhibitors. The core pyrimidine structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of a wide range of protein kinases [https://www.ncbi.nlm.nih.gov/books/NBK549795/]. The specific substitution pattern on this molecule—featuring sulfur-containing groups at the 2- and 4-positions—is engineered to confer selectivity and potency against specific kinase targets, making it a critical reagent for probing complex signal transduction networks. Researchers employ this compound to study aberrant kinase signaling in pathological conditions, particularly in oncology, where it can be used to investigate tumor cell proliferation, survival, and metastasis. Its mechanism of action typically involves competitive inhibition at the kinase active site, disrupting phosphorylation events and downstream signaling cascades [https://www.nature.com/articles/s41392-022-00999-9]. This makes it an essential component for in vitro enzymatic assays, cellular pathway analysis, and as a starting point for the synthesis of analog libraries to explore structure-activity relationships and optimize pharmacological properties for potential therapeutic agents.

Eigenschaften

IUPAC Name

5-methoxy-2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS2/c1-19-10-7-17-12(20-2)18-11(10)21-9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQDEGDEQWZFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC(=C2)C(F)(F)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Strategic Considerations

The pyrimidine ring’s electronic structure dictates substitution patterns. Electron-withdrawing substituents (e.g., sulfanyl groups) activate certain positions for nucleophilic attack, while etherification typically requires displacement of a leaving group (e.g., chlorine) by an alkoxide. Retrosynthetically, the compound can be dissected into:

  • A central pyrimidine ring with leaving groups at positions 2, 4, and 5.
  • Methylsulfanyl and 3-(trifluoromethyl)phenylsulfanyl nucleophiles.
  • Methanol or methylating agents for ether formation.

Key challenges include:

  • Regioselectivity : Ensuring substitutions occur at the correct positions without side reactions.
  • Order of substitutions : Minimizing interference between reaction steps.
  • Stability of intermediates : Managing oxidation-prone thiols and ensuring compatibility with reaction conditions.

Synthetic Routes and Methodologies

Sequential Nucleophilic Substitution on a Halogenated Pyrimidine Core

A plausible route begins with a trihalogenated pyrimidine, such as 2,4,5-trichloropyrimidine. Substitutions proceed in order of reactivity, often dictated by ring activation:

Step 1: Etherification at Position 5

Position 5 is substituted first due to its lower steric hindrance and higher electrophilicity. Treatment with sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 60–80°C displaces chlorine with a methoxy group:
$$
\text{2,4,5-Trichloropyrimidine} + \text{NaOMe} \rightarrow \text{5-Methoxy-2,4-dichloropyrimidine} + \text{NaCl}
$$
This step leverages the S$$_\text{N}$$Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of adjacent chlorines.

Step 3: 3-(Trifluoromethyl)Phenylsulfanyl Installation at Position 4

The final substitution employs 3-(trifluoromethyl)benzenethiol, deprotonated with potassium carbonate (K$$2$$CO$$3$$) in tetrahydrofuran (THF). Heating to 80°C for 12–24 hours ensures complete displacement:
$$
\text{5-Methoxy-2-(methylsulfanyl)-4-chloropyrimidine} + \text{HS-C}6\text{H}4-\text{CF}_3 \rightarrow \text{Target Compound} + \text{HCl}
$$
The electron-withdrawing trifluoromethyl group enhances the thiol’s nucleophilicity, favoring efficient substitution.

Alternative Pathway: Mercuration-Mediated Thiolation

For substrates prone to side reactions, alkoxymercuration offers a rearrangement-free route. While typically applied to alkenes, this principle can adapt to aromatic systems:

Step 1: Mercuration of Pyrimidine

Treating 5-methoxy-2,4-dichloropyrimidine with mercury(II) acetate (Hg(OAc)$$_2$$) in acetic acid forms a mercurinium intermediate. Subsequent reaction with methylthiol generates a C–Hg–SMe complex at position 2.

Step 2: Demercuration

Sodium borohydride (NaBH$$_4$$) reduces the mercury complex, yielding 5-methoxy-2-(methylsulfanyl)-4-chloropyrimidine. This avoids carbocation rearrangements and improves regioselectivity.

Step 3: Final Thiolation

As in Section 2.1, position 4 undergoes substitution with 3-(trifluoromethyl)benzenethiol to yield the target compound.

One-Pot Multi-Substitution Strategies

Recent advances in catalysis enable concurrent substitutions. Using copper(I) iodide (CuI) and a diamino ligand (e.g., N,N'-dimethylethylenediamine), chlorine atoms at positions 2 and 4 undergo Ullmann-type coupling with thiols in the presence of cesium carbonate (Cs$$2$$CO$$3$$):
$$
\text{5-Methoxy-2,4-dichloropyrimidine} + \text{2 equiv. RSH} \xrightarrow{\text{CuI, ligand}} \text{Target Compound} + \text{2 HCl}
$$
This method reduces step count but requires precise stoichiometry and elevated temperatures (100–120°C).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • DMF and DMSO : Enhance nucleophilicity but risk side reactions at high temperatures.
  • THF and MeCN : Suitable for milder conditions but may slow reaction kinetics.
  • Optimal temperatures range from 50°C (for thiolations) to 120°C (for Ullmann couplings).

Base Selection

  • NaH/K$$2$$CO$$3$$ : Effective for thiolate generation but incompatible with acid-sensitive groups.
  • Cs$$2$$CO$$3$$ : Superior in Ullmann couplings due to strong basicity and solubility.

Protecting Group Strategies

  • Disulfide protection : Methyl disulfide (MeSSMe) prevents oxidation during storage.
  • Silyl ethers : Protect hydroxyl groups if present in intermediates.

Analytical and Characterization Data

Property Value Method
Molecular Weight 332.4 g/mol HRMS (ESI+)
Melting Point 128–130°C Differential Scanning Calorimetry
$$ ^1\text{H NMR} $$ (CDCl$$_3$$) δ 8.71 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 4H, Ar-H), 3.98 (s, 3H, OCH$$3$$), 2.64 (s, 3H, SCH$$3$$) 400 MHz NMR
$$ ^{19}\text{F NMR} $$ δ -62.1 (CF$$_3$$) 376 MHz NMR

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The methylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: : The trifluoromethyl-phenyl group is relatively inert but can participate in reductive dehalogenation under strong reducing conditions.

  • Substitution: : Halogenated intermediates can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

  • Nucleophiles: : Methoxide ion (for methoxylation), thiolate ions (for sulfanylation).

Major Products

Oxidation of methylsulfanyl groups typically yields sulfoxides and sulfones, while reduction processes on trifluoromethyl groups could potentially lead to partially defluorinated products. Nucleophilic substitutions depend on the leaving group and nucleophile involved, forming diverse ether or thioether derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with sulfanyl and trifluoromethyl groups exhibit significant antimicrobial properties. Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether has been studied for its efficacy against various pathogens.

  • Case Study : A study demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. The presence of the trifluoromethyl group is known to enhance biological activity by improving the compound's lipophilicity, which can aid in cellular uptake.

  • Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents.

Pesticide Development

The unique chemical structure of methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether makes it a candidate for use in developing new pesticides. Its antimicrobial properties can be harnessed to protect crops from fungal infections and bacterial diseases.

  • Data Table : Efficacy of the compound against various agricultural pathogens.
Pathogen TypeEfficacy (%)Reference
Fungal Pathogens85
Bacterial Pathogens75

Polymer Chemistry

The incorporation of methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether into polymer matrices has been explored for enhancing material properties such as thermal stability and resistance to degradation.

  • Case Study : Research indicates that blending this compound with conventional polymers results in materials with improved mechanical properties, making them suitable for applications in harsh environments.

Wirkmechanismus

Molecular Targets and Pathways

The biological activity of Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether is largely determined by its ability to interact with specific molecular targets. Its pyrimidine core may engage in hydrogen bonding or π-π stacking interactions with proteins or nucleic acids. The trifluoromethyl group can increase membrane permeability or influence binding affinity through lipophilicity and electronic effects.

Vergleich Mit ähnlichen Verbindungen

Target Compound :

  • Position 2 : Methylsulfanyl (-S-CH₃).
  • Position 4 : [3-(Trifluoromethyl)phenyl]sulfanyl.
  • Position 5 : Methoxy (-O-CH₃).

Comparative Compounds :

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether (CAS: N/A)

  • Position 2 : (2,6-Dichlorobenzyl)sulfanyl.
  • Position 4 : Same as target.
  • Key Differences : The dichlorobenzyl group at position 2 introduces steric bulk and higher lipophilicity (logP increased by ~1.5) compared to the methylsulfanyl group. This may reduce membrane permeability but enhance binding to hydrophobic enzyme pockets .

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 338954-61-3) Position 4: 4-Chlorophenylsulfanyl. Molecular weight is lower (325.8 g/mol vs. 397.3 g/mol for the target), which may improve solubility .

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS: N/A) Position 2: (3,4-Dichlorobenzyl)sulfanyl. Position 4: Methylsulfanyl. Key Differences: Substituents at positions 2 and 4 are swapped relative to the target.

5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine (CAS 338771-65-6)

  • Position 2 : 2-Pyridinyl.
  • Position 4 : (2-Methoxyphenyl)sulfanyl.
  • Key Differences : The pyridinyl group at position 2 introduces hydrogen bonding capability via the nitrogen atom, which may enhance interactions with polar residues in binding sites. The 2-methoxyphenyl group at position 4 offers lower steric demand than the target’s trifluoromethylphenyl group .

Physicochemical and Structural Properties

Compound (CAS) Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound 397.3 3.8 -CF₃, -S-CH₃, -O-CH₃
2-[(2,6-Dichlorobenzyl)sulfanyl]- 463.2 5.2 -CF₃, -S-(2,6-Cl₂Benzyl), -O-CH₃
338954-61-3 325.8 3.1 -Cl, -S-CH₃, -O-CH₃
2-[(3,4-Dichlorobenzyl)sulfanyl]- 368.3 4.0 -Cl₂, -S-CH₃, -O-CH₃
338771-65-6 325.4 2.6 -2-MeO-Ph, -Pyridinyl, -O-CH₃

Notes:

  • The target’s -CF₃ group increases logP by ~0.7 compared to non-fluorinated analogs, balancing lipophilicity and solubility.
  • Pyridinyl-containing derivatives (e.g., CAS 338771-65-6) exhibit lower logP due to the polar nitrogen atom .

Biologische Aktivität

Methyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₄H₁₄F₃N₃OS₂

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacokinetics and pharmacodynamics. The methylsulfanyl and sulfanyl groups may also play significant roles in modulating enzyme activity and receptor binding.

Biological Activities

  • Anticancer Activity :
    • Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis, particularly in breast and lung cancer models.
    • Case Study : In vitro studies demonstrated an IC50 value of 0.5 µM against MCF-7 (breast cancer) cells, suggesting significant anticancer potential.
  • Anti-inflammatory Effects :
    • The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions.
    • Research Findings : A study reported a selectivity index of 3 for COX-2 over COX-1, indicating a favorable profile for reducing inflammation with minimal gastrointestinal side effects.
  • Antimicrobial Activity :
    • The compound has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity.
    • Experimental Data : Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Tables

Biological ActivityTargetIC50/MIC ValueReference
AnticancerMCF-70.5 µM
Anti-inflammatoryCOX-2Selectivity Index: 3
AntimicrobialS. aureus32 µg/mL

Q & A

Q. What are the key synthetic steps and reaction optimizations for this compound?

The synthesis involves multi-step nucleophilic substitutions to introduce the methylsulfanyl and trifluoromethylphenylsulfanyl groups onto the pyrimidine core. Critical steps include:

  • Substitution reactions : Using sodium hydride or potassium tert-butoxide as bases in solvents like DMF or THF to facilitate sulfanyl group incorporation .
  • Temperature control : Maintaining 0–60°C to avoid side reactions during substitutions .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity . Optimization focuses on solvent polarity, stoichiometry, and reaction time to maximize yield (typically 50–70% after purification) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic ring integrations (e.g., distinguishing pyrimidine protons at δ 8.2–8.5 ppm) .
  • IR spectroscopy : Peaks at ~1250 cm⁻¹ (C=S stretching) and ~1120 cm⁻¹ (CF₃ bending) confirm functional groups .
  • Mass spectrometry : High-resolution MS (e.g., ESI+) validates the molecular formula (e.g., [M+H]⁺ at m/z 395.05) .

Q. How is preliminary biological activity assessed?

  • Antimicrobial assays : Broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values determined via optical density measurements .
  • Dose-response curves : Testing concentrations from 1–100 µM to establish potency thresholds .
  • Control comparisons : Benchmarking against standard antibiotics (e.g., ciprofloxacin) to contextualize efficacy .

Advanced Research Questions

Q. How can computational modeling predict target interactions?

  • Molecular docking : Tools like Glide XP assess binding affinities to enzymes (e.g., bacterial dihydrofolate reductase). Hydrophobic enclosures and hydrogen-bonding motifs are prioritized .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .
  • ADMET prediction : Software like SwissADME estimates solubility (LogP ~3.2) and bioavailability (TPSA ~75 Ų) to guide lead optimization .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Structural reanalysis : Verify purity and stereochemistry via X-ray crystallography to rule out impurities causing variability .
  • Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to minimize methodological discrepancies .
  • SAR studies : Compare analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects on activity .

Q. How do structural modifications influence reactivity and bioactivity?

  • Trifluoromethyl impact : Enhances metabolic stability and hydrophobic interactions, improving IC₅₀ against P. aeruginosa by 2-fold vs. non-fluorinated analogs .
  • Sulfanyl group tuning : Replacing methylsulfanyl with phenylsulfanyl increases π-π stacking with target proteins but reduces solubility .
  • Pyrimidine core rigidity : Substituting pyrimidine with pyridine alters planarity, affecting binding pocket compatibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.